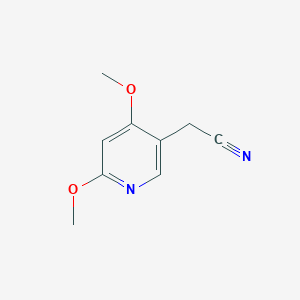
3-(Difluoromethoxy)-5-fluorobenzonitrile
カタログ番号:
B2794691
CAS番号:
1261674-63-8
分子量:
187.121
InChIキー:
ZIVHFFLWAXQQNR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(Difluoromethoxy)-5-fluorobenzonitrile” is a chemical compound with the molecular formula C8H5F2NO . It is used in laboratory chemicals and for the manufacture of substances for scientific research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a nitrile group (C≡N) and a difluoromethoxy group (OCHF2) attached to it . The exact mass of the molecule is 169.033920 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 216.2±35.0 °C at 760 mmHg, and a flash point of 84.5±25.9 °C . It has a refractive index of 1.479 .科学的研究の応用
Synthesis and Chemical Properties
- 3-(Difluoromethoxy)-5-fluorobenzonitrile can be synthesized using fluoroform as a source of difluorocarbene. This process involves converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives at moderate temperatures and atmospheric pressure, providing moderate to good yields (Thomoson & Dolbier, 2013).
- The compound has also been prepared through halogen-exchange reactions. For example, 3,4-difluorobenzonitrile was synthesized by reacting 3,4-dichlorobenzonitrile with potassium fluoride, indicating a key role for halogen-exchange in the synthesis of such compounds (Suzuki & Kimura, 1991).
Applications in Material Science
- Research shows the potential application of difluorobenzonitriles in the synthesis of aromatic polyamides, which are polymers with high thermal stability and good solubility in polar solvents. These properties make them suitable for creating tough, flexible films (Hsiao & Yu, 1996).
- Another study conducted an energetic and structural investigation of fluorobenzonitriles, shedding light on their molecular properties which could be crucial for developing advanced materials (Silva et al., 2012).
Electronic and Spectroscopic Studies
- Difluorobenzonitriles have been subject to microwave spectral studies. For instance, the microwave spectrum of 2,3-difluorobenzonitrile revealed insights into the molecular structure and electronic properties, important for understanding the behavior of such compounds in various applications (Onda, Kasagi, & Jaman, 2002).
- Investigations into the structural trends of mono-, di-, and pentafluorobenzonitriles using Fourier Transform Microwave Spectroscopy provided detailed information on the electronic structure surrounding the nitrogen atom, which is essential for applications in electronic materials (Kamaee et al., 2015).
Organic Synthesis Applications
- Difluorobenzonitriles are used in the synthesis of various organic compounds. For example, the synthesis of dixanthones and poly(dixanthones) involves cyclization of 2-aryloxybenzonitriles, demonstrating the role of these compounds in complex organic synthesis processes (Colquhoun, Lewis, & Williams, 2001).
Safety and Hazards
特性
IUPAC Name |
3-(difluoromethoxy)-5-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVHFFLWAXQQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261674-63-8 |
Source


|
| Record name | 3-(difluoromethoxy)-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carb...
Cat. No.: B2794609
CAS No.: 2034544-66-4
(3R)-3-Amino-3-(2-methylphenyl)propanoic acid;hydrochlo...
Cat. No.: B2794610
CAS No.: 499794-59-1
N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo...
Cat. No.: B2794611
CAS No.: 932546-66-2
3-Acetamido-2-cycloheptylpropanoic acid
Cat. No.: B2794612
CAS No.: 2419466-06-9


![N-(3-chlorophenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2794611.png)




![N-(2,6-difluorobenzyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2794617.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)



![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![(2Z)-N-acetyl-2-[(2-fluorophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2794631.png)
